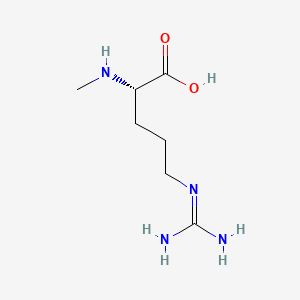

N2-Methyl-L-arginine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWVQPHTOUKMDI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179499 | |

| Record name | Arginine, N2-methyl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-28-6 | |

| Record name | N2-Methyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine, N2-methyl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYL-L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N2-Methyl-L-arginine: A Precision Tool for Selective L-Arginine Uptake Inhibition

This guide provides an in-depth technical analysis of N2-Methyl-L-arginine , a specialized biochemical tool used to selectively inhibit the lysosomal transport of L-arginine.

Technical Guide & Experimental Protocols [1]

Executive Summary & Core Distinction

In the field of arginine metabolism and transport, precision is paramount. Researchers frequently confuse N2-Methyl-L-arginine with its structural isomer, NG-monomethyl-L-arginine (L-NMMA) . This distinction is critical for experimental integrity:

-

N2-Methyl-L-arginine (CAS 2480-28-6): A selective inhibitor of System c (lysosomal cationic amino acid transport).[2][3] It acts as a competitive inhibitor of L-arginine uptake into lysosomes but has significantly lower affinity for plasma membrane transporters (System y+).

-

NG-monomethyl-L-arginine (L-NMMA): A potent inhibitor of Nitric Oxide Synthase (NOS) and a substrate for plasma membrane transporters (CAT-1/2).

Target Audience Utility: This compound is the gold standard for isolating and studying lysosomal arginine flux without confounding variables from cytosolic NOS inhibition or plasma membrane starvation.

Chemical Mechanism & Selectivity Profile[4][5]

Structural Basis of Selectivity

The methylation of the

-

Transporter Recognition: The lysosomal transporter System c tolerates the N2-methyl modification, allowing the molecule to bind and compete with L-arginine.

-

Exclusion: The plasma membrane transporter System y+ (CAT family) and the enzyme NOS strictly require a free

-amino group for optimal binding and catalysis. Consequently, N2-Methyl-L-arginine is largely excluded from these pathways, granting it high selectivity.

Kinetic Parameters

-

Target: Lysosomal Amino Acid Transporter System c.

-

Inhibitory Constant (

):-

Note: The relatively high

necessitates the use of millimolar concentrations in assays to achieve saturation, unlike the nanomolar/micromolar range used for NOS inhibitors.

-

Pathway Visualization

The following diagram illustrates the differential routing of Arginine analogs, highlighting the selectivity of N2-Methyl-L-arginine.

Caption: Differential selectivity of N2-Methyl-L-arginine (System c) vs. L-NMMA (NOS/System y+).

Experimental Protocols

Protocol Design: Lysosomal Transport Assay

This protocol measures the specific uptake of radiolabeled L-arginine into isolated lysosomes or fibroblast lysosomal compartments, using N2-Methyl-L-arginine to define the non-specific background or to characterize System c activity.

Reagents Required:

-

Tracer: L-[

H]Arginine (Specific Activity > 40 Ci/mmol). -

Inhibitor: N2-Methyl-L-arginine (dissolved in PBS, pH 7.4).

-

Cell Line: Human Fibroblasts (e.g., GM00010) or isolated rat liver lysosomes.

-

Wash Buffer: PBS containing 10 mM unlabeled L-arginine (to clear surface-bound tracer).

Step-by-Step Methodology

Phase 1: Preparation of Lysosomal Fraction (if using isolated organelles)

-

Homogenize cells/tissue in 0.25 M sucrose buffer.

-

Centrifuge at 600

g (10 min) to remove nuclei. -

Centrifuge supernatant at 20,000

g (20 min) to pellet lysosomes/mitochondria. -

Resuspend pellet in uptake buffer (pH 7.0 MOPS/Sucrose).

Phase 2: Zero-Trans Uptake Assay

-

Equilibration: Pre-warm 100

L aliquots of lysosomal suspension to 37°C. -

Initiation: Add 100

L of reaction mix containing:-

0.1

Ci L-[ -

Variable concentrations of unlabeled L-arginine (0.01 – 10 mM) for kinetics.

-

Experimental Group: Buffer only.

-

Inhibitor Group: 5.0 mM N2-Methyl-L-arginine (10x

to ensure blockade).

-

-

Incubation: Incubate for exactly 30 seconds (linear phase of uptake).

-

Termination: Rapidly filter through 0.45

m nitrocellulose filters or add ice-cold stop buffer containing 10 mM unlabeled arginine. -

Quantification: Wash filters 3x with cold buffer. Dissolve filters in scintillation fluid and count via Liquid Scintillation Counter (LSC).

Data Analysis & Validation

To validate System c inhibition, calculate the Specific Uptake :

Self-Validating Checkpoint:

-

If N2-Methyl-L-arginine inhibits uptake by >80% at 5 mM, the transport is mediated by System c.

-

If inhibition is <20%, the transport is likely mediated by a mitochondrial or non-specific contaminant.

Quantitative Data Summary

The following table summarizes the inhibitory constants (

| Compound | Target: System c (Lysosomal) | Target: System y+ (Plasma Membrane) | Target: NOS (Enzyme) |

| N2-Methyl-L-arginine | Non-inhibitory / Very Low Affinity | Non-inhibitory | |

| L-NMMA (NG-Methyl) | Weak Substrate | ||

| L-Lysine | Competitive Inhibitor | Competitive Inhibitor | None |

| L-Homoarginine | Substrate | Substrate | Weak Substrate |

Data derived from Pisoni et al. (1987) and subsequent validation studies.

Workflow Visualization: Assay Logic

This flowchart guides the researcher through the decision-making process when characterizing arginine transport.

Caption: Decision logic for selecting the correct arginine uptake inhibitor.

References

-

Pisoni, R. L., et al. (1987). "Important differences in cationic amino acid transport by lysosomal system c and system y+ of the human fibroblast."[1][2] Journal of Biological Chemistry.

-

Bio-Techne / Tocris. "N2-Methyl-L-arginine Product Information & Biological Activity." Tocris Bioscience.

-

MedChemExpress. "N2-Methyl-L-arginine Datasheet and Selectivity Profile." MedChemExpress.

-

InvivoChem. "N2-Methyl-L-arginine: Selective L-arginine uptake inhibitor." InvivoChem Catalog.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genecards.org [genecards.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agmatine sulfate | CAS:2482-00-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. N2-Methyl-L-arginine | CAS:2480-28-6 | Lysosomal system c L-arginine uptake inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. InvivoChem [invivochem.com]

The Methylarginine Architecture: From Biochemical Discovery to Therapeutic Targeting

Executive Summary

Methylated arginines are not merely metabolic byproducts; they are critical post-translational modifications (PTMs) that govern signal transduction, gene expression, and vascular homeostasis. This guide synthesizes the historical discovery of these molecules with modern analytical rigor. We trace the trajectory from the foundational work of Paik and Kim to the identification of Asymmetric Dimethylarginine (ADMA) as an endogenous nitric oxide synthase (NOS) inhibitor. Furthermore, we provide a validated LC-MS/MS protocol for distinguishing isobaric methylarginines, addressing the common pitfalls of immunoassay-based detection.

The Biochemical Foundation: Discovery & Mechanism

The Era of Identification (1960s–1980s)

The existence of methylated arginines was first rigorously documented in the late 1960s. While lysine methylation was already known, Woon Ki Paik and Sangduk Kim at the Fels Research Institute were pivotal in identifying methylated arginine residues in histones and subsequently in urine.

-

1967-1968: Paik and Kim isolated and characterized

-dimethylarginine (asymmetric, ADMA) and -

Key Insight: They established that these modifications occur post-translationally, utilizing S-adenosylmethionine (SAM) as the methyl donor.[1]

The PRMT Enzymatic Families

The enzymes responsible, Protein Arginine Methyltransferases (PRMTs), are classified based on the specific methylation pattern they catalyze on the guanidino group of arginine.[1][2][3][4][5]

| Enzyme Class | Catalytic Product | Primary Enzymes | Biological Function |

| Type I | MMA, ADMA | PRMT1, PRMT3, PRMT4 (CARM1), PRMT6 | Signal transduction, gene activation, DNA repair. PRMT1 accounts for ~85% of ADMA. |

| Type II | MMA, SDMA | PRMT5, PRMT9 | RNA splicing (spliceosome assembly), gene repression. |

| Type III | MMA (only) | PRMT7 | Histone regulation. |

Technical Note: All PRMTs generate Monomethylarginine (MMA) as an intermediate.[5] The distinction lies in the second methyl transfer: Type I places it on the same nitrogen (asymmetric), while Type II places it on the opposite nitrogen (symmetric).

The Signaling Nexus: ADMA and Nitric Oxide

The field shifted from biochemistry to physiology in 1992 , when Patrick Vallance and colleagues published their landmark paper in The Lancet. They proposed that ADMA is an endogenous inhibitor of Nitric Oxide Synthase (NOS).

The ADMA-NO Axis

Nitric Oxide (NO) is a potent vasodilator. ADMA competes with L-Arginine for the active site of NOS.

-

Mechanism: ADMA is structurally similar to L-Arginine but cannot be oxidized to NO. It acts as a competitive inhibitor.

-

Clearance: Unlike SDMA, which is primarily renally excreted, ADMA is actively metabolized by Dimethylarginine Dimethylaminohydrolase (DDAH) into Citrulline and Dimethylamine.

Clinical Implication: In Chronic Kidney Disease (CKD) and cardiovascular disease, DDAH activity is often impaired (due to oxidative stress), leading to ADMA accumulation, NOS inhibition, and endothelial dysfunction.

Analytical Evolution: Methodology & Protocols

The Specificity Challenge

Historically, immunoassays (ELISA) were used for ADMA detection. However, ADMA and SDMA are isobaric (same mass: 202.26 Da) and structurally nearly identical. Antibodies frequently cross-react, leading to overestimation of ADMA levels by up to 20%.

Current Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of reliable separation based on retention time and specific fragmentation patterns.

Validated LC-MS/MS Protocol

Target Audience: Analytical Chemists & Core Facility Managers

Objective: Simultaneous quantification of L-Arginine, ADMA, and SDMA in human plasma.

Reagents & Standards

-

Internal Standards (IS):

-Arginine, -

Mobile Phase A: 0.1% Formic acid in Water (volatile buffer for ionization).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide) is preferred over C18 due to the high polarity of arginine metabolites.

Step-by-Step Workflow

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 150 µL of Methanol containing Internal Standards (IS).

-

Rationale: Methanol precipitates plasma proteins (albumin/globulins) which would clog the column, while solubilizing the polar metabolites.

-

Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

Supernatant Transfer:

-

Transfer 100 µL of supernatant to a glass vial with insert.

-

Critical: Evaporate to dryness under Nitrogen stream (if sensitivity enhancement is needed) and reconstitute in Mobile Phase A, OR inject directly if sensitivity is sufficient.

-

-

LC Separation (HILIC Mode):

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 85% B (high organic) to retain polar compounds. Ramp down to 50% B over 5 mins.

-

Separation: ADMA and SDMA must be baseline separated chromatographically as they share the major parent ion (203 m/z).

-

-

MS/MS Detection (MRM Mode):

-

Operate in Positive Electrospray Ionization (+ESI).

-

Transitions:

-

ADMA: 203.2

46.1 (Dimethylamine fragment) -

SDMA: 203.2

172.1 (Loss of methylamine) -

Note: The fragmentation pattern is the key differentiator if chromatographic separation is partial.

-

-

Therapeutic Frontiers: Targeting PRMTs

The discovery that PRMT upregulation drives oncogenesis (e.g., PRMT5 in lymphoma, PRMT1 in breast cancer) has birthed a new class of drugs: PRMT Inhibitors .

-

Mechanism: These small molecules bind to the SAM-binding pocket of the PRMT enzyme, preventing methyl transfer.

-

Current Status: Several candidates (e.g., GSK3326595 for PRMT5) are in clinical trials. The challenge remains selectivity—inhibiting the cancer-driving PRMT without disrupting global arginine methylation required for normal RNA splicing.

References

-

Paik, W. K., & Kim, S. (1968). Protein Methylase I. Purification and properties of the enzyme. Journal of Biological Chemistry, 243(9), 2108–2114. Link

-

Vallance, P., Leone, A., Calver, A., Collier, J., & Moncada, S. (1992).[6] Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure. The Lancet, 339(8793), 572–575.[6] Link

-

Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, what, and why. Molecular Cell, 33(1), 1–13. Link

-

Leiper, J., et al. (1999). Disruption of methylarginine metabolism impairs vascular homeostasis. Nature Medicine, 13, 198–203. Link

-

Teerlink, T. (2005). ADMA metabolism and clearance.[7] Vascular Medicine, 10(1_suppl), S73–S81. Link

-

Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2006). Fast and efficient determination of arginine, symmetric dimethylarginine, and asymmetric dimethylarginine in liquid biological samples by HILIC-MS/MS. Journal of Chromatography B, 855(2), 271-275. Link

Sources

- 1. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protein arginine methyltransferase family: an update about function, new perspectives and the physiological role in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type I Arginine Methyltransferases PRMT1 and PRMT-3 Act Distributively - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Arginine Methyltransferases: from Unicellular Eukaryotes to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial nitric oxide in humans in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the metabolic pathway of N2-Methyl-L-arginine

An In-Depth Technical Guide to the Metabolic Pathway of N2-Methyl-L-arginine

Abstract

N2-Methyl-L-arginine, more commonly known as NG-monomethyl-L-arginine (L-NMMA), is a naturally occurring, methylated derivative of the amino acid L-arginine. It is a critical molecule at the intersection of protein metabolism and cellular signaling. Generated through the post-translational modification of proteins and subsequent proteolysis, L-NMMA is primarily recognized as a potent endogenous inhibitor of all nitric oxide synthase (NOS) isoforms. By competing with L-arginine for the NOS active site, L-NMMA directly modulates the production of nitric oxide (NO), a pleiotropic signaling molecule essential for vasodilation, neurotransmission, and immune responses. The catabolism of L-NMMA is principally governed by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes it to L-citrulline and methylamine, thereby regulating its bioavailability and influence on NO synthesis. Dysregulation of the L-NMMA metabolic pathway is implicated in a variety of pathological conditions, including cardiovascular and inflammatory diseases, making it a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, degradation, and physiological impact of L-NMMA, complete with detailed experimental protocols for its study.

The Landscape of Methylarginines: A Shared Origin

L-arginine is a versatile amino acid serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, and creatine.[1][2] Its metabolic fate is tightly regulated. A key regulatory mechanism involves the post-translational methylation of arginine residues within proteins, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[3] This process does not produce free methylated arginines directly. Instead, when these methylated proteins undergo degradation (proteolysis), the free methylated amino acids are released into the cytoplasm.[3]

The primary methylated arginines of physiological significance are:

-

NG-Monomethyl-L-arginine (L-NMMA): The focus of this guide.

-

Asymmetric Dimethylarginine (ADMA): A structural analogue of L-NMMA and also a potent inhibitor of NOS.[4][5]

-

Symmetric Dimethylarginine (SDMA): Does not directly inhibit NOS but can interfere with the cellular uptake of L-arginine, indirectly affecting NO production.[4][6]

While all three originate from a similar process, their metabolic fates and biological functions diverge, creating a complex regulatory network that fine-tunes L-arginine availability and NO signaling.

The Core Metabolic Pathway of L-NMMA

The lifecycle of L-NMMA can be understood through its two major phases: anabolism (synthesis) and catabolism (degradation).

Anabolism: The Birth of L-NMMA

The synthesis of L-NMMA is an indirect, multi-step process intricately linked to protein metabolism.

-

Protein Arginine Methylation: PRMT enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino group of arginine residues on substrate proteins. This creates protein-bound NG-monomethyl-L-arginine.

-

Proteolysis: Cellular protein turnover, mediated by proteasomes and other proteases, degrades these methylated proteins.

-

Release of Free L-NMMA: The breakdown of the polypeptide backbone releases free L-NMMA into the cytosol, where it can then exert its biological effects.

Mechanism of Action and Physiological Ramifications

The metabolic significance of L-NMMA is defined by its powerful inhibitory actions on two key cellular processes: nitric oxide synthesis and L-arginine transport.

Potent Inhibition of Nitric Oxide Synthase (NOS)

L-NMMA is a well-characterized inhibitor of all three NOS isoforms (nNOS, eNOS, iNOS). Its inhibitory action is multifaceted:

-

Competitive Inhibition: L-NMMA competes directly with the substrate L-arginine for binding to the active site of NOS. [7]* Mechanism-Based Inactivation: L-NMMA also acts as a mechanism-based inhibitor or "suicide substrate." [7][8]The enzyme begins to process L-NMMA as if it were L-arginine, but this leads to a chemical modification that irreversibly inactivates the enzyme. [8]This dual-action makes L-NMMA a particularly effective inhibitor.

The reduction in NO synthesis has profound physiological consequences, as NO is a critical mediator of:

-

Vasodilation: Reduced NO leads to vasoconstriction and increased blood pressure. [9]* Neurotransmission: NO acts as a neurotransmitter in the central and peripheral nervous systems. [10]* Immune Response: NO is produced by macrophages to kill pathogens. [10][11]

Interference with L-Arginine Transport

In addition to inhibiting NOS, L-NMMA can also inhibit the cellular uptake of L-arginine. It acts as a selective inhibitor of cationic amino acid transporters (CATs), particularly system y+, which are responsible for transporting L-arginine across the cell membrane. [3][12]This reduces the intracellular pool of L-arginine available to NOS, further contributing to the suppression of NO synthesis.

| Compound | Reported Inhibitory Action | Ki Value (approx.) | Reference |

| L-NMMA | NOS Mechanism-Based Inactivator | KI = 2.7 µM | [8] |

| L-NMMA | NOS Competitive Inhibitor | Ki = 6.2 µM | [7] |

| L-NMMA | L-Arginine Uptake Inhibitor (System y+) | Ki = 500 µM | [13] |

Methodologies for Interrogating the L-NMMA Pathway

Studying the metabolism and function of L-NMMA requires robust and validated experimental protocols. As a senior application scientist, the emphasis is on causality and self-validating systems.

Protocol: Quantification of L-NMMA by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization provides a sensitive and specific method for quantifying L-NMMA in biological samples. The separation is based on the physicochemical properties of the analyte, and the derivatization step imparts a fluorescent tag for detection.

Step-by-Step Methodology:

-

Sample Preparation (e.g., Plasma):

-

To 100 µL of plasma, add 10 µL of an internal standard (e.g., monomethyl-D-arginine) to account for extraction variability.

-

Deproteinize the sample by adding 200 µL of ice-cold methanol. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in 50 µL of mobile phase A. This is the sample ready for derivatization.

-

-

Derivatization:

-

To the 50 µL of reconstituted sample, add 50 µL of o-phthaldialdehyde (OPA) reagent containing 3-mercaptopropionic acid.

-

Incubate for exactly 2 minutes at room temperature in the dark. The timing is critical for consistent derivatization efficiency.

-

Inject a defined volume (e.g., 20 µL) onto the HPLC system immediately.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Sodium phosphate buffer (e.g., 50 mM, pH 6.8) with 10% methanol.

-

Mobile Phase B: 100% Methanol.

-

Gradient: Start at 10% B, ramp to 50% B over 20 minutes, then wash with 95% B and re-equilibrate. The gradient must be optimized to resolve L-NMMA from L-arginine, ADMA, and SDMA.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to excitation at 340 nm and emission at 455 nm.

-

-

Data Analysis & Validation:

-

Standard Curve: Prepare a standard curve using known concentrations of L-NMMA (0.1 to 10 µM) treated with the same preparation and derivatization steps.

-

Quantification: Calculate the concentration of L-NMMA in the sample by comparing its peak area (normalized to the internal standard) against the standard curve.

-

Self-Validation: The protocol is validated by the consistent retention time of the L-NMMA peak compared to a pure standard and the linear response of the standard curve (R² > 0.99). The internal standard corrects for any sample-to-sample variation in extraction efficiency.

-

Protocol: DDAH Activity Assay

Principle: This colorimetric assay measures the amount of L-citrulline produced from the DDAH-catalyzed hydrolysis of L-NMMA. L-citrulline is quantified using a chemical reaction (e.g., with diacetyl monoxime) that produces a colored product, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Enzyme Source Preparation:

-

Homogenize tissue or lyse cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to obtain a clear lysate (supernatant).

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

Set up reactions in microcentrifuge tubes. For each sample, prepare a corresponding control.

-

Test Reaction: 50 µL lysate, 40 µL reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4), 10 µL L-NMMA substrate (e.g., 10 mM stock, for a final concentration of 1 mM).

-

Control Reaction (No Substrate): 50 µL lysate, 50 µL reaction buffer. This accounts for any endogenous citrulline in the lysate.

-

Boiled Enzyme Control: Use lysate that has been boiled for 10 minutes. This confirms the observed activity is enzymatic.

-

-

Incubate all tubes at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes. The supernatant contains the L-citrulline product.

-

-

Colorimetric Detection of L-Citrulline:

-

Transfer 100 µL of the deproteinized supernatant to a new tube.

-

Add 400 µL of a color reagent mixture (e.g., containing diacetyl monoxime and thiosemicarbazide in an acid solution).

-

Incubate at 95°C for 15 minutes to allow color development.

-

Cool tubes to room temperature and read the absorbance at 530 nm using a spectrophotometer or plate reader.

-

-

Data Analysis & Validation:

-

Standard Curve: Prepare a standard curve using known concentrations of L-citrulline (e.g., 0 to 200 µM).

-

Calculation: Subtract the absorbance of the "No Substrate" control from the "Test Reaction". Calculate the concentration of citrulline produced using the standard curve.

-

Activity Expression: Express DDAH activity as nmol of citrulline produced per minute per mg of total protein.

-

Trustworthiness: The system is self-validating through the use of the "No Substrate" and "Boiled Enzyme" controls. A lack of signal in these controls confirms that the measured citrulline is the specific result of DDAH activity on the provided L-NMMA substrate.

-

Relevance to Disease and Drug Development

The L-NMMA metabolic pathway is a critical regulator of NO bioavailability. Consequently, its dysregulation is a key factor in pathologies characterized by endothelial dysfunction.

-

Cardiovascular Disease: Elevated levels of L-NMMA and ADMA are found in patients with hypertension, atherosclerosis, and heart failure. [4]By inhibiting eNOS, they reduce the production of vasodilatory NO, contributing to vascular pathology.

-

Inflammatory Conditions: In chronic inflammation, the expression and activity of DDAH can be altered, leading to an accumulation of methylarginines that can exacerbate inflammatory damage. [14] This makes the DDAH enzyme an attractive therapeutic target.

-

DDAH Upregulation: Strategies to increase DDAH activity or expression could lower L-NMMA/ADMA levels, increase NO production, and potentially treat cardiovascular diseases.

-

DDAH Inhibition: Conversely, in diseases where excess NO production is detrimental, such as in certain cancers where NO promotes angiogenesis, inhibiting DDAH could be a viable anti-cancer strategy. [15]Developing isoform-specific DDAH inhibitors is an active area of research to achieve targeted therapeutic effects.

Conclusion

N2-Methyl-L-arginine is far more than a simple metabolic byproduct. It is a potent, endogenously produced signaling molecule that sits at a crucial control point of the L-arginine/NO pathway. Its synthesis via protein methylation and proteolysis, and its degradation by DDAH, form a tightly regulated metabolic axis that dictates the availability of nitric oxide. Understanding this pathway in depth—from the kinetics of its enzymatic control to its ultimate physiological impact—is essential for researchers and clinicians. The methodologies described herein provide a framework for accurately probing this system, paving the way for novel diagnostic and therapeutic strategies targeting the wide array of diseases linked to NO dysregulation.

References

- Ngo, S., Mi, J.D., Henderson, R., McCombe, P.A., & Steyn, F. (2021). Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines.

-

Matei, C., et al. (2022). Methylarginine Levels in Chronic Inflammatory Skin Diseases—The Role of L-Arginine/Nitric Oxide Pathway. MDPI. [Link]

-

Pai, B., et al. (2022). Clinical and Physiological Significance of L-Arginine Methabolism. Encyclopedia.pub. [Link]

-

Matei, C., et al. (2022). Methylarginine Levels in Chronic Inflammatory Skin Diseases-The Role of L-Arginine/Nitric Oxide Pathway. PubMed. [Link]

-

Pufahl, R. A., et al. (1995). NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. PubMed. [Link]

-

Tăuțan, F., et al. (2024). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. MDPI. [Link]

-

Do, H., et al. (2020). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. National Institutes of Health. [Link]

-

Wu, G., et al. (2009). Arginine metabolism and nutrition in growth, health and disease. National Institutes of Health. [Link]

-

ResearchGate. (2024). NO-dependent metabolic pathways. ResearchGate. [Link]

-

ZRT Laboratory. (n.d.). Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health. ZRT Laboratory. [Link]

-

Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. PubMed. [Link]

-

Durante, W. (2013). L-Arginine Metabolic Pathways. Bentham Open Archives. [Link]

-

Chan, S. H., & Chuang, H. (2024). Arginine: at the crossroads of nitrogen metabolism. National Institutes of Health. [Link]

-

Mori, M., & Gotoh, T. (2000). Regulation of Nitric Oxide Production by Arginine Metabolic Enzymes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Urea. Wikipedia. [Link]

-

Kawamoto, S., et al. (2023). Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. MDPI. [Link]

-

Morris, S. M. Jr. (1999). Arginine metabolism: nitric oxide and beyond. National Institutes of Health. [Link]

-

Bio-Techne. (n.d.). N2-Methyl-L-arginine. Bio-Techne. [Link]

-

KEGG PATHWAY Database. (n.d.). KEGG. [Link]

-

National Center for Biotechnology Information. (n.d.). N2-Methyl-L-arginine. PubChem. [Link]

-

Olken, N. M., et al. (1991). Inactivation of macrophage nitric oxide synthase activity by NG-methyl-L-arginine. PubMed. [Link]

-

El-Khoury, P., et al. (2017). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). PubMed. [Link]

-

Lǝng, P., et al. (2012). Dimethylarginine-dimethylaminohydrolase-2 (DDAH-2) does not metabolize methylarginines. PubMed. [Link]

-

Morris, S. M. Jr. (2004). Enzymes of arginine metabolism. PubMed. [Link]

-

Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. ResearchGate. [Link]

-

Palm, F., et al. (2007). Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. American Physiological Society Journal. [Link]

-

Wójcik, M., et al. (2023). Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA). MDPI. [Link]

-

Leiper, J., & Vallance, P. (2006). Cardiovascular Biology of the Asymmetric Dimethylarginine:Dimethylarginine Dimethylaminohydrolase Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Fultang, L., et al. (2021). Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Frontiers. [Link]

-

Cleveland HeartLab. (n.d.). ADMA/SDMA. Cleveland HeartLab. [Link]

-

Biochemistry by Dr. Rajesh Jambhulkar. (2020). Nitric Oxide (NO) and Arginine Metabolism. YouTube. [Link]

-

Morales-Alamo, D., & Calbet, J. A. (2019). Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach. accedaCRIS. [Link]

-

Davydov, R., et al. (2013). Methylated N-Hydroxy-L-arginine Analogues as Mechanistic Probes for the Second Step of the Nitric Oxide Synthase-Catalyzed Reaction. ResearchGate. [Link]

-

El-Hattab, A. W., & Scaglia, F. (2016). Nitric Oxide Deficiency in Mitochondrial Disorders: The Utility of Arginine and Citrulline. ResearchGate. [Link]

Sources

- 1. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymes of arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. worldhealthlaboratories.com [worldhealthlaboratories.com]

- 5. Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylarginine Levels in Chronic Inflammatory Skin Diseases-The Role of L-Arginine/Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of macrophage nitric oxide synthase activity by NG-methyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

Methodological & Application

Application Note: In Vivo Characterization and Therapeutic Modeling Using N2-Methyl-L-arginine (L-NMMA)

[1]

Executive Summary

N(G)-monomethyl-L-arginine (L-NMMA), also known as Tilarginine , is a competitive, non-selective inhibitor of Nitric Oxide Synthase (NOS). Unlike its nitro-arginine analog (L-NAME), L-NMMA exhibits a pharmacokinetic profile that allows for rapid reversibility, making it the preferred tool for studying the acute "window of effect" of nitric oxide (NO) in hemodynamic regulation and septic shock pathophysiology.

This guide details the formulation, dosing, and experimental workflows for using L-NMMA in in vivo rat and mouse models. It emphasizes self-validating experimental designs —specifically the use of enantiomer controls (D-NMMA) and substrate reversal (L-Arginine)—to ensure data integrity.

Mechanism of Action & Biological Rationale[2]

L-NMMA acts as a structural analogue of the physiological substrate L-Arginine.[1] It competes for the oxygenase domain of all three NOS isoforms (eNOS, nNOS, iNOS). By blocking the conversion of L-Arginine to Citrulline and NO, L-NMMA removes the tonic vasodilatory influence of endothelial NO, resulting in immediate vasoconstriction and increased Mean Arterial Pressure (MAP).

Pathway Visualization

The following diagram illustrates the competitive inhibition at the enzymatic level.

Caption: Competitive inhibition of NOS by L-NMMA prevents NO generation, shifting physiology from vasodilation to constriction.

Pre-Experimental Planning

Formulation and Stability

L-NMMA (acetate salt) is hygroscopic but highly soluble in aqueous buffers.

-

Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

-

Solubility: Up to 50 mg/mL (clear solution).

-

Stability: Solutions must be prepared fresh daily . While the powder is stable at -20°C, aqueous solutions degrade. Do not store pre-dissolved aliquots for in vivo use.

Dosing Strategy

Dose selection depends on the route of administration and the desired duration of action.

| Species | Route | Dose Range | Onset | Duration | Application |

| Rat | IV Bolus | 15–30 mg/kg | < 1 min | 15–30 min | Acute Hemodynamics |

| Rat | IV Infusion | 50–100 µg/kg/min | Immediate | Steady State | Septic Shock Rescue |

| Mouse | IP | 30–100 mg/kg | 10–20 min | 2–4 hours | Behavioral/Inflammation |

| Mouse | IV | 10–20 mg/kg | < 1 min | 10–20 min | Microcirculation Imaging |

Protocol A: Acute Hemodynamic Assessment (The "Pressor" Model)

This protocol validates NOS inhibition by measuring the immediate rise in Mean Arterial Pressure (MAP) and the reflex bradycardia.

Experimental Setup

-

Anesthesia: Induce with Isoflurane (2-3%) or Ketamine/Xylazine. Maintain body temperature at 37°C.

-

Cannulation: Cannulate the femoral artery (for BP measurement) and femoral vein (for drug delivery).

-

Stabilization: Allow 20 minutes for BP to stabilize post-surgery.

The "Self-Validating" Workflow

To prove the observed hypertension is specifically due to NOS inhibition, you must demonstrate reversibility with excess L-Arginine.

Caption: The "Gold Standard" protocol. Reversal by L-Arginine confirms the effect is NOS-specific.

Step-by-Step Procedure

-

Record baseline MAP for 10 minutes.

-

Bolus Injection: Administer L-NMMA (30 mg/kg) via the venous cannula over 30 seconds.

-

Observation: MAP should rise within 60 seconds, peaking at 5-10 minutes. Heart rate will drop (baroreceptor reflex).

-

Validation: At peak effect (t=15 min), administer L-Arginine (300 mg/kg, IV).

-

Endpoint: MAP should normalize to baseline within 5-10 minutes, confirming competitive displacement.

Protocol B: Septic Shock Rescue Model (LPS-Induced)

L-NMMA is used to reverse the pathological vasodilation caused by iNOS overexpression during sepsis.

Induction

-

Administer Lipopolysaccharide (LPS) (Endotoxin, E. coli O111:B4) at 10 mg/kg IP .[2]

-

Wait 4–6 hours. Monitor for signs of shock: piloerection, lethargy, and a drop in MAP (>20% from baseline).

Therapeutic Intervention

Once hypotension is established, L-NMMA is administered to restore vascular tone.

-

Dosing: Continuous infusion is preferred over bolus to prevent excessive vasoconstriction which can compromise cardiac output.

-

Regimen: Loading dose 15 mg/kg IV, followed by infusion at 50–100 µg/kg/min.

Critical Data Interpretation

In sepsis models, restoring blood pressure does not always equal survival. L-NMMA can increase Systemic Vascular Resistance (SVR) so much that Cardiac Output (CO) plummets.

Data Comparison Table:

| Parameter | LPS Only (Control) | LPS + L-NMMA | Interpretation |

| MAP | Low (< 70 mmHg) | Restored (> 90 mmHg) | Reversal of vasodilation |

| Heart Rate | Tachycardic | Normal/Bradycardic | Reflex response |

| Cardiac Output | High (Hyperdynamic) | Decreased | Increased afterload (Warning) |

| Tissue Perfusion | Poor | Variable | Risk of ischemia despite normal BP |

Troubleshooting & Controls (Scientific Integrity)

To satisfy the "Trustworthiness" requirement, every study must include these controls:

-

The Enantiomer Control (D-NMMA):

-

D-NMMA is the inactive isomer.

-

Inject D-NMMA at the same dose (e.g., 30 mg/kg).

-

Result: Should show no change in MAP. If MAP rises, your compound is contaminated, or the effect is non-specific (e.g., pH or osmotic shock).

-

-

The Substrate Reversal (L-Arginine):

-

As detailed in Protocol A, failure of L-Arginine to reverse the hypertension suggests the effect is not mediated by the NOS active site.

-

-

Comparison with L-NAME:

-

If a longer duration (>2 hours) is required after a single bolus, switch to L-NAME. L-NMMA is preferred when rapid clearance is beneficial.

-

References

-

Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo.[3] British Journal of Pharmacology.[3]

-

Kielstein, J. T., et al. (2004). Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans. British Journal of Clinical Pharmacology.

-

Cauwels, A., et al. (2013). Nitric oxide suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock. Cell Reports.

-

Gardiner, S. M., et al. (1990). Regional hemodynamic effects of N(G)-monomethyl-L-arginine in conscious rats. British Journal of Pharmacology.[3]

-

Krejcy, K., et al. (1995). Dose-dependent effects of L-NMMA on cardiac output and fundus pulsation in humans. American Journal of Physiology.

Sources

- 1. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]

Application Notes and Protocols for the Immunoprecipitation of Proteins Interacting with N2-Methyl-L-arginine

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed methodology for the identification and characterization of proteins that interact with the small molecule N2-Methyl-L-arginine. We delve into the rationale behind experimental design, offering a robust protocol for co-immunoprecipitation (Co-IP) coupled with mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the cellular binding partners of N2-Methyl-L-arginine, a molecule of significant biological interest due to its relationship with methylated arginine residues and nitric oxide signaling pathways.

Introduction: The Significance of N2-Methyl-L-arginine and its Interactome

N2-Methyl-L-arginine is a derivative of the amino acid L-arginine. It is closely related to asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), which are endogenous inhibitors of nitric oxide (NO) synthesis and are implicated in endothelial dysfunction.[1][2] Understanding the proteins that interact with N2-Methyl-L-arginine is crucial for elucidating its biological functions, which may range from regulating nitric oxide production to influencing protein-protein interactions.[3] The identification of these interacting proteins can provide novel insights into cellular signaling pathways and may reveal new therapeutic targets.

This guide will focus on a co-immunoprecipitation strategy to capture and identify these interacting proteins. Co-IP is a powerful technique for studying protein-protein interactions, and with specific modifications, it can be adapted to identify proteins that bind to small molecules.[4][5]

Experimental Design: A Self-Validating System

The successful identification of true N2-Methyl-L-arginine interactors hinges on a meticulously designed experiment with appropriate controls. Here, we outline the key considerations.

The "Bait": Preparing N2-Methyl-L-arginine for Immunoprecipitation

Direct immunoprecipitation of a small molecule like N2-Methyl-L-arginine is challenging due to its size. Therefore, we will employ an affinity-based approach. This involves immobilizing an analog of N2-Methyl-L-arginine to a solid support, such as agarose or magnetic beads. This "bait" will then be used to "fish" for interacting proteins from a cell lysate.

The Importance of Cross-linking

Interactions between small molecules and proteins can be transient and have low affinity. To stabilize these interactions and prevent their dissociation during the immunoprecipitation process, a chemical cross-linking step is essential.[6][7] We will utilize a reversible cross-linker to allow for the subsequent release of the protein complexes for analysis.

Essential Controls for Trustworthy Results

To ensure the specificity of the identified interactions, a series of control experiments are non-negotiable.[8][9]

-

Negative Control 1: Beads alone. This control, where the cell lysate is incubated with beads that have not been coupled to the N2-Methyl-L-arginine analog, will identify proteins that non-specifically bind to the bead matrix.

-

Negative Control 2: Isotype Control Antibody. In a traditional Co-IP, an isotype control antibody is used. In our adapted protocol, we will use a "scrambled" or unrelated small molecule immobilized on the beads to control for non-specific binding to a generic small molecule.

-

Positive Control: If a known interactor of N2-Methyl-L-arginine is available, it can be used to validate the experimental setup. In the absence of a known interactor, a successful pulldown of a protein identified in a preliminary experiment can serve as a positive control for subsequent validation experiments.

Detailed Protocols

Preparation of N2-Methyl-L-arginine-Coupled Beads

This protocol describes the covalent coupling of an N2-Methyl-L-arginine analog containing a reactive group (e.g., a carboxyl or amino group) to NHS-activated agarose beads.

Table 1: Reagents for Bead Preparation

| Reagent | Concentration/Amount | Purpose |

| NHS-activated Agarose Beads | 1 mL of 50% slurry | Solid support for bait immobilization |

| N2-Methyl-L-arginine Analog | 1-5 mg | The "bait" molecule |

| Coupling Buffer (e.g., 0.1 M MES, pH 4.7) | 1 mL | Facilitates the coupling reaction |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | 1 mL | Blocks unreacted sites on the beads |

| Wash Buffer (e.g., PBS) | 10 mL | Removes unbound molecules |

Step-by-Step Protocol:

-

Wash the NHS-activated agarose beads with 1 mL of ice-cold 1 mM HCl.

-

Immediately wash the beads twice with 1 mL of coupling buffer.

-

Dissolve the N2-Methyl-L-arginine analog in 1 mL of coupling buffer.

-

Add the analog solution to the washed beads and incubate for 2-4 hours at room temperature with gentle rotation.

-

Quench the reaction by adding 1 mL of quenching buffer and incubating for 1 hour.

-

Wash the beads three times with 1 mL of wash buffer.

-

Resuspend the beads in 1 mL of wash buffer and store at 4°C.

Cell Lysis and In Vivo Cross-linking

This protocol outlines the preparation of cell lysate and the crucial cross-linking step to stabilize protein-small molecule interactions.

Table 2: Reagents for Cell Lysis and Cross-linking

| Reagent | Concentration | Purpose |

| Cell Culture | ~1x10^7 cells | Source of proteins |

| PBS | Washing cells | |

| Cross-linker (e.g., DSP) | 1-2 mM in PBS | Covalently links interacting proteins |

| Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5) | 20 mM final concentration | Stops the cross-linking reaction |

| Lysis Buffer (non-denaturing) | Solubilizes cells while preserving protein interactions | |

| Protease and Phosphatase Inhibitors | 1X | Prevents protein degradation and modification |

Step-by-Step Protocol:

-

Wash cultured cells twice with ice-cold PBS.

-

Add the cross-linker solution to the cells and incubate for 30 minutes at room temperature.

-

Quench the cross-linking reaction by adding the quenching solution and incubating for 15 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 1 mL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cleared lysate) to a new tube.

Immunoprecipitation of N2-Methyl-L-arginine Interacting Proteins

This protocol details the incubation of the cell lysate with the prepared beads to capture the protein complexes.[10]

Step-by-Step Protocol:

-

Pre-clear the lysate by incubating it with 50 µL of unconjugated agarose beads for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add 50 µL of the N2-Methyl-L-arginine-coupled beads to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with 1 mL of cold lysis buffer to remove non-specific binders.

Elution and Sample Preparation for Mass Spectrometry

This protocol describes the release of the bound proteins from the beads and their preparation for mass spectrometric analysis.[11]

Table 3: Reagents for Elution and Digestion

| Reagent | Concentration | Purpose |

| Elution Buffer (containing a reducing agent like DTT) | 50 mM DTT | Reverses the cross-linking and elutes proteins |

| Ammonium Bicarbonate | 50 mM, pH 8.0 | Buffer for enzymatic digestion |

| Dithiothreitol (DTT) | 10 mM | Reduces disulfide bonds |

| Iodoacetamide (IAA) | 55 mM | Alkylates cysteine residues |

| Trypsin | 1 µg | Proteolytically digests proteins into peptides |

| Formic Acid | 0.1% | Stops the digestion and acidifies the sample |

Step-by-Step Protocol:

-

Add 50 µL of elution buffer to the beads and incubate for 30 minutes at 37°C to reverse the cross-linking.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

Add 4 volumes of cold acetone and incubate at -20°C for 1 hour to precipitate the proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.

-

Resuspend the protein pellet in 50 µL of ammonium bicarbonate.

-

Reduce the proteins with DTT for 1 hour at 56°C.

-

Alkylate with IAA for 45 minutes in the dark at room temperature.

-

Digest the proteins with trypsin overnight at 37°C.

-

Acidify the sample with formic acid to stop the digestion.

-

The sample is now ready for analysis by LC-MS/MS.

Downstream Analysis: Mass Spectrometry and Data Interpretation

The peptide mixture obtained from the immunoprecipitation is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] The resulting data is then searched against a protein database to identify the proteins present in the sample.

Key Data Analysis Steps:

-

Protein Identification: Use a database search engine (e.g., Mascot, Sequest) to identify proteins from the MS/MS spectra.[14]

-

Filtering and Validation: Filter the identified proteins to remove common contaminants and false positives. Compare the results from the N2-Methyl-L-arginine pulldown with the negative controls.

-

Bioinformatics Analysis: Perform functional annotation and pathway analysis on the list of potential interactors to gain insights into their biological relevance.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Figure 1: Experimental workflow for the immunoprecipitation of N2-Methyl-L-arginine interacting proteins.

Conclusion and Future Directions

The protocol outlined in this application note provides a robust framework for the identification of proteins that interact with N2-Methyl-L-arginine. The successful application of this methodology will yield a list of candidate interacting proteins, which can then be further validated using orthogonal techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The elucidation of the N2-Methyl-L-arginine interactome will undoubtedly contribute to a deeper understanding of its role in health and disease.

References

-

Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA) - PMC. (2019). National Center for Biotechnology Information. [Link]

-

Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - accedaCRIS. (2019). Acceda CRIS. [Link]

-

Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health. ZRT Laboratory. [Link]

-

The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine - MDPI. (2018). MDPI. [Link]

-

Methylarginine Levels in Chronic Inflammatory Skin Diseases—The Role of L-Arginine/Nitric Oxide Pathway - MDPI. (2021). MDPI. [Link]

-

NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone? - PubMed. (1992). National Center for Biotechnology Information. [Link]

-

Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]

-

Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com. (2024). Antibodies.com. [Link]

-

Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC - NIH. National Center for Biotechnology Information. [Link]

-

N2-Methyl-L-arginine | C7H16N4O2 | CID 73046 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides - MDPI. (2023). MDPI. [Link]

-

Protein-Protein Interactions: Co-Immunoprecipitation - PubMed. (2017). National Center for Biotechnology Information. [Link]

-

Methylation Profiling Using Methylated DNA Immunoprecipitation and Tiling Array Hybridization - PMC - NIH. (2013). National Center for Biotechnology Information. [Link]

-

Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PubMed. (2017). National Center for Biotechnology Information. [Link]

-

Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

-

Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - MDPI. (2017). MDPI. [Link]

-

Immunoprecipitation Cross Linking. Assay Genie. [Link]

-

Utilizing a Comprehensive Immunoprecipitation Enrichment System to Identify an Endogenous Post-translational Modification Profile for Target Proteins - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Immunoprecipitation (IP): The Complete Guide - Antibodies.com. (2024). Antibodies.com. [Link]

-

How to validate small-molecule and protein interactions in cells? - ResearchGate. (2017). ResearchGate. [Link]

-

Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - ResearchGate. (2023). ResearchGate. [Link]

-

Cross-Linking Immunoprecipitation - G-Biosciences. G-Biosciences. [Link]

-

Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices. GenoTechnology. [Link]

-

NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase - PubMed. (1995). National Center for Biotechnology Information. [Link]

-

Immunoprecipitation followed by Mass Spectrometry? - ResearchGate. (2023). ResearchGate. [Link]

-

Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]

-

(PDF) Methylated DNA Immunoprecipitation - ResearchGate. ResearchGate. [Link]

-

Immunoprecipitation Experiment: Basic Edition. Abbexa. [Link]

-

Effects of N(g)-methyl-L-arginine, an inhibitor of nitric oxide synthesis, on interleukin-2-induced capillary leakage and antitumor responses in healthy and tumor-bearing mice - PubMed. (1993). National Center for Biotechnology Information. [Link]

-

Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One - Research journals. (2013). PLOS One. [Link]

-

Putrescine - Wikipedia. Wikipedia. [Link]

-

Antibodies for Epigenetic Research | Bio-Rad. Bio-Rad. [Link]

Sources

- 1. Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 5. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]

- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

Troubleshooting & Optimization

Technical Support Center: N2-Methyl-L-arginine (L-NMMA) Optimization

Topic: Overcoming Off-Target Effects & Specificity Challenges

Executive Summary: The "Dirty" Secret of Arginine Analogs

User Query: "I am using L-NMMA to inhibit iNOS/eNOS, but I'm seeing cytotoxicity and inconsistent results. Is this normal?"

Scientist's Response: It is a common misconception that L-NMMA is a "clean" inhibitor. While it is the prototype nitric oxide synthase (NOS) inhibitor, it functions as a competitive arginine analogue . This means it does not just compete for the NOS active site; it competes for everything that recognizes L-arginine, most notably Cationic Amino Acid Transporters (CATs) .

If you observe toxicity or unexpected phenotypes, you are likely suppressing global protein synthesis by starving the cell of L-lysine and L-arginine, or inducing oxidative stress via NOS uncoupling. This guide provides the rigorous controls required to distinguish true NO-dependent signaling from these off-target artifacts.

Mechanism of Action & Off-Target Pathways

To troubleshoot, you must visualize where the molecule acts. L-NMMA is not merely an inhibitor; it is a pseudo-substrate that can uncouple the enzyme.

Figure 1: The Dual-Threat Mechanism of L-NMMA

This diagram illustrates the bifurcation between desired NOS inhibition and the two primary off-target mechanisms: Transporter Blockade and NOS Uncoupling.

Caption: L-NMMA acts as a competitive inhibitor at NOS (Desired) but also blocks CAT transporters (Off-target) and induces oxidative stress via uncoupling.

Troubleshooting Guide (Q&A)

Category A: Distinguishing Specificity vs. Toxicity

Q1: My cells die after 24 hours of L-NMMA treatment. Is this NO depletion or drug toxicity? Diagnosis: This is likely transporter interference , not NO depletion. L-NMMA competes with L-lysine for uptake via the y+ system (CAT-1/2). High doses (>500 µM) can starve cells of essential amino acids. The Fix:

-

Titrate Down: Most NOS isoforms (especially eNOS/nNOS) have IC50s in the low micromolar range (3–7 µM). Using 1 mM is often unnecessary and toxic.

-

The "D-NMMA" Control (Mandatory): Run a parallel well with D-NMMA (the inactive enantiomer).

-

Logic: D-NMMA does not inhibit NOS but does compete for transporters (albeit with lower affinity).

-

Result A: If D-NMMA kills cells

The effect is off-target (transport blockade). -

Result B: If D-NMMA is safe but L-NMMA kills

The effect is likely NOS-dependent (or specific uncoupling).

-

Q2: I see an effect, but adding L-Arginine doesn't reverse it. Why? Diagnosis: You may have induced irreversible oxidative damage or the L-NMMA concentration is too high for the competitive reversal to work effectively given the transport limits. The Fix:

-

Check the Ratio: The reversal is competitive. You generally need a 10:1 to 100:1 ratio of L-Arg to L-NMMA to fully restore NOS activity, but this high L-Arg might itself saturate transporters.

-

Uncoupling Check: L-NMMA can cause NOS to produce superoxide instead of NO. Co-treat with a SOD mimetic (e.g., MnTBAP) or catalase. If this rescues the cell, your "inhibition" was actually "oxidative stress."

Category B: Experimental Design & Validation

Q3: Can I use L-NAME instead? It’s cheaper. Comparison:

-

L-NMMA: More specific for NOS isoforms than L-NAME but has significant transporter issues.

-

L-NAME: Requires hydrolysis to L-NOARG to be active. It often has broader off-target effects (e.g., muscarinic receptor antagonism).

-

Recommendation: Stick with L-NMMA but validate rigorously. If specificity is paramount and L-NMMA fails controls, switch to highly selective inhibitors like 1400W (for iNOS) or L-NIO (for eNOS), which have different off-target profiles.

The "Gold Standard" Validation Protocol

Do not publish data relying on L-NMMA alone. You must utilize this Triangulation Protocol to prove causality.

Experimental Setup

Objective: Confirm that Phenotype X is caused solely by NOS inhibition. Reagents:

-

L-NMMA (Active Inhibitor)[1]

-

D-NMMA (Negative Control - Inactive at NOS, Active at Transporter)

Workflow Diagram

Caption: Decision tree for validating L-NMMA specificity using D-NMMA controls and L-Arginine rescue.

Data Interpretation Table

| Treatment Group | Expected Result (If NOS-Dependent) | Interpretation of Deviation |

| Vehicle | Baseline | N/A |

| L-NMMA (100 µM) | Inhibition / Phenotype | If no effect: Check uptake or half-life (short window). |

| D-NMMA (100 µM) | No Effect (Baseline) | If Phenotype observed: Transport interference or non-specific toxicity. |

| L-NMMA + L-Arg (1 mM) | Reversal (Baseline) | If Phenotype persists: Irreversible damage or insufficient L-Arg ratio. |

Quantitative Reference Data

Use these values to guide your dosing. Avoid "sledgehammer" doses (e.g., 1-5 mM) unless strictly necessary, as off-target effects scale linearly with dose while inhibition scales logarithmically.

| Parameter | Value | Notes | Source |

| IC50 (iNOS) | ~6.6 µM | Competitive inhibition | [1] |

| IC50 (eNOS) | ~3.5 µM | Higher potency than iNOS | [1] |

| IC50 (nNOS) | ~4.9 µM | Intermediate potency | [1] |

| CAT-2 Ki (L-NMMA) | ~150 µM | Inhibits L-Lysine uptake | [2] |

| Half-Life (In Vivo) | < 60 mins | Rapid clearance/metabolism | [3] |

Critical Note: The Ki for the transporter (150 µM) is dangerously close to common experimental doses (100-500 µM). This proximity is the primary source of experimental artifacts.

References

-

Bogle, R. G., et al. (1995). Transport of nitric oxide synthase inhibitors through cationic amino acid carriers in human erythrocytes. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

-

Trinity College Dublin. (2014). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. Retrieved from [Link]

-

Rees, D. D., et al. (1990).[4] A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation.[1] British Journal of Pharmacology. Retrieved from [Link]

Sources

- 1. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracarotid infusion of the nitric oxide synthase inhibitor, L-NMMA, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of endotoxin-mediated shock by NG-methyl-L-arginine, an inhibitor of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting L-arginine uptake assay with N2-Methyl-L-arginine

Technical Support Center: L-Arginine Uptake Assays

Introduction: Understanding the L-Arginine Uptake Assay

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing L-arginine uptake assays, with a specific focus on troubleshooting when using NG-monomethyl-L-arginine (L-NMMA) as an inhibitor.

The L-arginine uptake assay is a fundamental tool for studying the activity of Cationic Amino Acid Transporters (CATs), which are critical for supplying L-arginine for various cellular processes, most notably nitric oxide (NO) synthesis.[1] The assay typically measures the rate of radiolabeled L-arginine (e.g., [³H]-L-arginine) transport into cultured cells. L-NMMA is widely used as a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[2] However, due to its structural similarity to L-arginine, it is also a substrate for and competitive inhibitor of the same CATs responsible for L-arginine transport.[3] This dual activity is a critical experimental consideration that often leads to data interpretation challenges.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.

Core Principles: The Biology of L-Arginine Transport

L-arginine is transported into most mammalian cells primarily by the SLC7A family of transporters, also known as Cationic Amino Acid Transporters (CATs).[4][5] These transporters, particularly the "system y+" family, are sodium-independent and facilitate the movement of cationic amino acids like L-arginine, L-lysine, and L-ornithine.[6]

Several CAT isoforms exist with different affinities and tissue distributions:

-

CAT-1 (High Affinity): Ubiquitously expressed and responsible for the constitutive uptake of L-arginine for basic metabolic needs.[7]

-

CAT-2A (Low Affinity): Primarily found in the liver and skeletal muscle.[8]

-

CAT-2B (High Affinity): An inducible isoform, often upregulated during inflammation and in immune cells.[7]

L-NMMA, as an analog of L-arginine, competes for the same binding site on these transporters.[9] Therefore, in an uptake assay, L-NMMA is expected to reduce the transport of radiolabeled L-arginine into the cell. Understanding which CAT isoforms are expressed in your cell model is crucial, as their kinetic properties (Km values) will dictate the optimal concentrations of substrate and inhibitor to use.[10]

Figure 1: Mechanism of Competitive Inhibition. L-NMMA competes with L-arginine for binding to CATs.

Troubleshooting Guide

This section addresses common problems encountered during L-arginine uptake assays involving L-NMMA.

Problem 1: High Background / High Non-Specific Binding

-

Symptom: The signal (counts per minute, CPM) in wells treated with a high concentration of unlabeled L-arginine or L-NMMA (your non-specific binding control) is very high, often more than 20-30% of the total uptake signal.

-

Potential Causes & Solutions:

-

Inefficient Washing: Residual radiolabeled L-arginine remains on the cell monolayer or in the well.

-

Solution: Increase the number of wash steps (from 2 to 3-4) immediately after incubation. Always use ice-cold wash buffer (e.g., PBS or Krebs-Henseleit Buffer) to instantly stop transporter activity.[11] Ensure complete aspiration of the buffer between washes without disturbing the cell monolayer.

-

-

Passive Diffusion: At very high concentrations, the labeled substrate may be entering the cell through non-transporter-mediated means.

-

Solution: Lower the concentration of radiolabeled L-arginine. Ensure your substrate concentration is at or below the known Km of the transporter to favor transporter-mediated uptake.

-

-

Non-Specific Sticking: The radiolabel may be adhering to the plastic of the culture plate or to the cell surface.

-

Solution: Pre-coat plates with a blocking agent like poly-D-lysine if compatible with your cells. Include a "no-cell" control (wells with all reagents but no cells) to quantify binding to the plastic, which can be subtracted from all other readings.

-

-

Problem 2: Low Signal-to-Noise Ratio (Low Specific Uptake)

-

Symptom: The difference between total uptake (radiolabel only) and non-specific uptake (radiolabel + excess cold inhibitor) is minimal, making the data unreliable.

-

Potential Causes & Solutions:

-

Low Transporter Expression: The cell line used may not express sufficient levels of CATs.

-

Solution: Confirm transporter expression using methods like RT-qPCR or Western blotting.[12] Consider using a cell line known for high CAT expression (e.g., endothelial cells, macrophages) or a stably transfected cell line.

-

-

Suboptimal Assay Conditions: Incubation time, temperature, or buffer pH may not be optimal for transporter activity.

-

Solution: Perform a time-course experiment (e.g., 1, 5, 10, 20 minutes) to find the linear uptake range. Ensure the incubation is performed at 37°C, as transport is an active process. Optimize the pH of your uptake buffer, as transport can be pH-sensitive.[12]

-

-

Cell Health Issues: Poor cell viability, inconsistent plating density, or over-confluency can negatively impact transporter function.

-

Solution: Standardize your cell culture practices. Use cells within a consistent passage number range and ensure monolayers are healthy and at a uniform confluency (typically 90-95%) at the start of the experiment.[12]

-

-

Problem 3: L-NMMA Shows No or Weak Inhibition

-

Symptom: Adding L-NMMA does not significantly reduce the uptake of radiolabeled L-arginine compared to the control.

-

Potential Causes & Solutions:

-

Incorrect L-NMMA Concentration: The concentration of L-NMMA may be too low to effectively compete with the labeled L-arginine.

-

Presence of Other Transporters: Your cells may express other transport systems (e.g., system b⁰,⁺) that accept L-arginine but are not inhibited by L-NMMA.[14]

-

Solution: Characterize the transport systems in your cells using a panel of inhibitors. For example, use inhibitors like N-ethylmaleimide (NEM) for system y⁺ or harmaline for system b⁰,⁺ to dissect the contribution of each transporter family.[9]

-

-

Degraded L-NMMA: The L-NMMA stock solution may have degraded over time.

-

Solution: Prepare fresh L-NMMA solutions for each experiment. Check the manufacturer's recommendations for storage and handling.

-

-

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for a robust L-arginine uptake assay?

A1: A well-controlled experiment is self-validating. You should always include the following:

-

Total Uptake: Cells incubated with only the radiolabeled L-arginine.

-

Non-Specific Binding (NSB): Cells incubated with radiolabeled L-arginine plus a saturating concentration of an unlabeled competitor (e.g., 10-20 mM unlabeled L-arginine or a high concentration of L-NMMA). This defines the baseline of non-transporter-mediated signal.[11]

-

No-Cell Control: Wells containing all reagents but no cells to measure binding to the plate.

-

Positive Inhibition Control: A known potent inhibitor of CATs (if available) to confirm the assay is working as expected.

Q2: How do I determine the optimal concentration of radiolabeled L-arginine?

A2: The ideal concentration should be close to or below the Michaelis-Menten constant (Km) of the primary transporter (CAT-1 or CAT-2B). This ensures the assay is sensitive to competitive inhibition. Km values for high-affinity CATs are typically in the range of 70-250 µM.[8] Starting with a concentration around 50-100 µM is a common practice. A saturation kinetics experiment (measuring uptake at various L-arginine concentrations) should be performed to determine the Km in your specific cell model.

Q3: Can I use a non-radioactive method to measure L-arginine uptake?

A3: Yes, while radiolabeling is the gold standard for sensitivity, non-radioactive methods are available. These often involve incubating cells with unlabeled L-arginine, followed by cell lysis and quantification of intracellular L-arginine using techniques like HPLC or LC-MS/MS.[15] While more technically demanding, these methods can provide absolute quantification. There are also colorimetric and fluorometric assay kits available which measure L-arginine through an enzyme-coupled reaction.

| Method | Pros | Cons |